

# Spectroscopic data for Tris(4-methoxyphenyl)phosphine oxide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tris(4-methoxyphenyl)phosphine*

Cat. No.: *B1294419*

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A comprehensive guide to the spectroscopic properties of **Tris(4-methoxyphenyl)phosphine oxide**, offering a comparative analysis with common alternatives for researchers, scientists, and professionals in drug development. This guide provides detailed experimental data, protocols, and a logical workflow for spectroscopic analysis.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Tris(4-methoxyphenyl)phosphine oxide** and two common alternatives: Triphenylphosphine oxide and Tri(o-tolyl)phosphine oxide. This data is essential for compound identification, purity assessment, and structural elucidation.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Tris(4-methoxyphenyl)phosphine oxide	~7.61	dd	J = 13.2, 8.8	Aromatic H (ortho to P)
	~6.99	dd	J = 8.8, 2.0	Aromatic H (meta to P)
	3.84	s	-	-OCH <sub>3</sub>
Triphenylphosphine oxide	7.73–7.68	m	-	Aromatic H (ortho to P)
	7.59–7.55	m	-	Aromatic H (para to P)
	7.51–7.47	m	-	Aromatic H (meta to P)
Tri(o-tolyl)phosphine oxide	8.21	d	476.8	Aromatic H
	7.72	dd	15.2, 7.6	Aromatic H
	2.39	s	-	-CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ , ppm)	Coupling Constant (J(P-C), Hz)	Assignment
Tris(4-methoxyphenyl)phosphine oxide[1]	162.8	3.0	C-OCH <sub>3</sub>
132.6	13.0	C (ortho to P)	
122.9	107.0	C (ipso to P)	
114.4	14.0	C (meta to P)	
55.3	-	-OCH <sub>3</sub>	
Triphenylphosphine oxide[1]	132.4	3.0	C (para to P)
131.2	101.0	C (ipso to P)	
130.5	12.0	C (ortho to P)	
128.8	13.0	C (meta to P)	
Tri(o-tolyl)phosphine oxide	-	-	Data not readily available

Table 3: <sup>31</sup>P NMR Spectroscopic Data (CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ , ppm)
Tris(4-methoxyphenyl)phosphine oxide[1][2]	~20.7-34
Triphenylphosphine oxide[1]	21.5
Tri(o-tolyl)phosphine oxide	Data not readily available

Table 4: Infrared (IR) Spectroscopic Data

Compound	Key Absorption Bands (cm <sup>-1</sup> )	Assignment
Tris(4-methoxyphenyl)phosphine oxide	~1600, 1500	C=C aromatic stretching
	~1250	P=O stretching
	~1180	C-O stretching
Triphenylphosphine oxide	~1440, 1120	P-Ph stretching
	~1190	P=O stretching
	~720, 690	C-H bending (monosubstituted benzene)
Tri(o-tolyl)phosphine oxide	~1190	P=O stretching
	~750	C-H bending (ortho-disubstituted benzene)

Table 5: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
Tris(4-methoxyphenyl)phosphine oxide	368	Data not readily available
Triphenylphosphine oxide	278	277, 201, 183, 152, 77
Tri(o-tolyl)phosphine oxide	320	Data not readily available

## Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Samples are dissolved in a deuterated solvent, commonly chloroform-d ( $\text{CDCl}_3$ ), at a concentration of approximately 5-10 mg/mL.
- **Instrumentation:** Spectra are recorded on a spectrometer operating at a frequency of 400 MHz for  $^1\text{H}$  NMR, 100 MHz for  $^{13}\text{C}$  NMR, and 162 MHz for  $^{31}\text{P}$  NMR.[\[1\]](#)
- **$^1\text{H}$  and  $^{13}\text{C}$  NMR:** Chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
- **$^{31}\text{P}$  NMR:** Chemical shifts are referenced to an external standard of 85% phosphoric acid ( $\text{H}_3\text{PO}_4$ ) at 0 ppm.

### Infrared (IR) Spectroscopy:

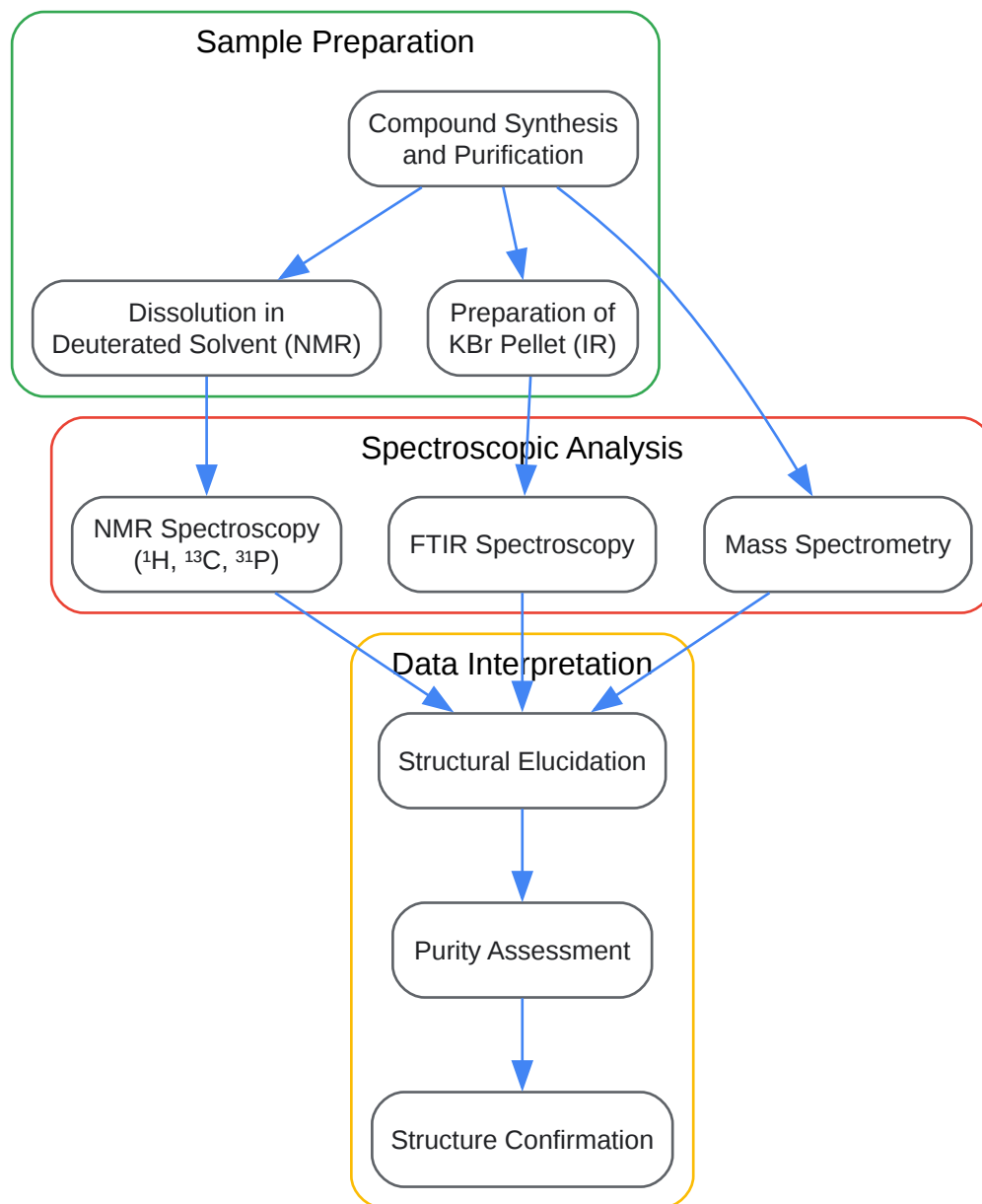
- **Sample Preparation:** Solid samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
- **Instrumentation:** Spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Data is typically collected over the range of 4000-400  $\text{cm}^{-1}$ .

### Mass Spectrometry (MS):

- **Ionization:** Electron Ionization (EI) is a common method for these types of compounds.
- **Instrumentation:** A variety of mass analyzers can be used, such as time-of-flight (TOF) or quadrupole analyzers.
- **Data Analysis:** The resulting mass spectrum provides the mass-to-charge ratio ( $m/z$ ) of the molecular ion and various fragment ions, which aids in determining the molecular weight and structure.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a phosphine oxide compound.



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## References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)